
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
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Overview
Description
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) at position 3 of the thiophene ring undergoes typical acid-derived reactions:
Esterification
Reaction with alcohols (e.g., ethanol) under acidic conditions forms the corresponding ester. For example:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+CH3CH2OHH+Ethyl 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylate+H2O
This reaction mirrors the synthesis of structurally related ethyl esters documented in Gewald three-component reactions .
Amide Formation
Condensation with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) yields amide derivatives:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+RNH2DCC2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxamide+H2O
Similar amidation strategies are utilized in PD-L1 inhibitor syntheses .
Amide Group Reactivity
The tert-butylbenzamido group at position 2 participates in hydrolysis and substitution:
Acidic/Basic Hydrolysis
Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond cleaves to generate 4-tert-butylbenzoic acid and 2-amino-4-phenylthiophene-3-carboxylic acid:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidHCl or NaOH4-Tert-butylbenzoic acid+2-Amino-4-phenylthiophene-3-carboxylic acid
This reactivity aligns with Boc-deprotection mechanisms observed in tert-butyl carbamate derivatives .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes regioselective EAS. Key reactions include:
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the thiophene ring, guided by the electron-donating amide and carboxylic acid groups:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidHNO3/H2SO45-Nitro-2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
Sulfonation
Sulfonation with SO₃/H₂SO₄ produces sulfonic acid derivatives, often at position 5:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidSO3/H2SO45-Sulfo-2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
These substitutions are inferred from analogous thiophene sulfonation studies .
Nucleophilic Acyl Substitution
The amide group’s carbonyl carbon reacts with nucleophiles under specific conditions:
Grignard Reagent Addition
Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols after hydrolysis:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+CH3MgBr→2-(4-Tert-butylbenzamido)-4-phenyl-3-(hydroxyethyl)thiophene
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, yielding 2-(4-tert-butylbenzamido)-4-phenylthiophene:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidΔ2-(4-Tert-butylbenzamido)-4-phenylthiophene+CO2
This reaction is common in thiophene carboxylic acids under heating .
Metal Complexation
The carboxylic acid and amide groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes:
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+Cu2+→Cu(II)-thiophene complex
Such complexes are explored in catalytic and material science applications .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The applications of 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid span several domains:
Organic Synthesis
- Building Block : The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique functional groups make it suitable for creating derivatives with enhanced properties.
- Ligand in Coordination Chemistry : It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Biological Research
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation. Its mechanism may involve interactions with specific cellular targets that modulate metabolic pathways.
Pharmaceutical Development
- Drug Design : Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its structural features may contribute to the development of novel therapeutic agents targeting diseases such as cancer and infections.
- PD-L1 Inhibitors : Recent studies have highlighted its potential in designing small-molecule inhibitors for PD-L1, a critical target in cancer immunotherapy. Modifications to the thiophene structure have shown promising results in enhancing binding affinity and biological activity against PD-L1 .
Material Science
- Organic Electronics : The compound is being investigated for its applications in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Activity :
- PD-L1 Inhibition :
- Organic Electronics :
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Chlorobenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Methoxybenzamido)-4-phenylthiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the tert-butyl group. This bulky substituent can significantly influence the compound’s steric and electronic properties, enhancing its stability and selectivity in various applications. The tert-butyl group also provides increased lipophilicity, which can improve the compound’s bioavailability and membrane permeability in medicinal applications.
Biological Activity
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, also known by its chemical formula C22H21NO3S, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-phenylthiophene-3-carboxylic acid. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. A related compound was noted for its ability to inhibit viral replication in vitro, suggesting a potential role in antiviral therapy .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS)-activated RAW264.7 macrophages, it was observed that derivatives of thiophene carboxylic acids can significantly reduce the production of pro-inflammatory cytokines such as TNF-α . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
Inhibition of Calcium-Activated Chloride Channels
Recent investigations into related thiophene derivatives have highlighted their role as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various physiological processes, including pain sensation. Inhibition of ANO1 by these compounds suggests potential analgesic properties .
Case Studies
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For example, its structural features may facilitate binding to enzymes or receptors involved in inflammatory pathways or ion channel regulation.
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
SBKLQRORXWIPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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